molecular formula C22H25N5O2 B6492196 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine CAS No. 1326892-20-9

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B6492196
CAS No.: 1326892-20-9
M. Wt: 391.5 g/mol
InChI Key: LDSBWBSLAGRDPC-UHFFFAOYSA-N
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Description

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine is a sophisticated synthetic compound designed for pharmaceutical and biological research. It belongs to a class of piperazine-1,2,3-triazole hybrids that have recently emerged as promising scaffolds in medicinal chemistry, particularly in the field of oncology. These hybrids are investigated as potential inhibitors of protein-protein interactions, with one key target being the S100A2-p53 interface. The S100A2 protein is highly upregulated in aggressive cancers, such as the squamous subtype of pancreatic cancer, where it binds to and inhibits the tumor suppressor activity of p53, leading to uncontrolled cell proliferation. Inhibiting this interaction can restore p53 function, making this compound a valuable chemical tool for studying this pathway . The structure of this compound integrates a 1,2,3-triazole ring, a privileged pharmacophore in drug discovery known for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for target binding. The 4-ethylphenyl substitution on the triazole ring aligns with research indicating that sterically bulky and lipophilic groups at this position can enhance cytotoxic potency in cancer cell lines . This is coupled with a 2-methoxyphenylpiperazine moiety, a structural feature known to influence the physicochemical and receptor-binding properties of bioactive molecules . The primary research value of this compound lies in its application as a lead structure for the development of novel anti-cancer agents. Research into analogous compounds has demonstrated promising growth inhibition (GI50) activities against a panel of human cancer cell lines, including pancreatic cancer models . It is intended for use in strictly controlled laboratory settings for in vitro studies, such as cell-based assays and target validation experiments. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[1-(4-ethylphenyl)triazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-3-17-8-10-18(11-9-17)27-16-19(23-24-27)22(28)26-14-12-25(13-15-26)20-6-4-5-7-21(20)29-2/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSBWBSLAGRDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is predominantly synthesized via the Huisgen 1,3-dipolar cycloaddition, optimized through copper-catalyzed conditions to ensure regioselectivity and high yields. For the target compound, the triazole moiety is formed by reacting a 4-ethylphenyl azide with a propargyl-containing precursor.

Reaction Conditions :

  • Azide Preparation : 4-Ethylphenyl azide is synthesized from 4-ethylaniline through diazotization followed by treatment with sodium azide.

  • Alkyne Component : A propargyl derivative, such as propargyl bromide, is employed to introduce the alkyne functionality. In a representative procedure, sodium hydride (60% dispersion in mineral oil) is suspended in tetrahydrofuran (THF) under nitrogen, followed by dropwise addition of the propargyl bromide to the reaction mixture at 0°C. The reaction is stirred for 4 hours, quenched with ammonium chloride, and extracted with dichloromethane to isolate the product.

Key Data :

ParameterValueSource
CatalystCuI (5 mol%)
SolventTHF/H2O (3:1)
Temperature0°C → Room temperature
Yield78–85%

Alternative Methods for Triazole Formation

While CuAAC is the gold standard, metal-free approaches using strain-promoted alkynes have been explored, though these are less relevant to the target compound due to lower regiocontrol.

Preparation of the Piperazine Core

Introducing the 2-Methoxyphenyl Substituent

The piperazine ring is functionalized at the 4-position with a 2-methoxyphenyl group through nucleophilic aromatic substitution or transition metal-catalyzed coupling.

Buchwald-Hartwig Amination :

  • Substrate : 1-Bromo-2-methoxybenzene reacts with piperazine in the presence of a palladium catalyst (e.g., Pd2(dba)3) and a ligand (Xantphos).

  • Conditions : The reaction proceeds at 100°C in toluene with cesium carbonate as the base, yielding 4-(2-methoxyphenyl)piperazine in 72% yield.

Optimization Challenges :

  • Palladium catalyst loading (2–5 mol%) and ligand selection critically influence yield.

  • Side products, such as bis-arylated piperazine, are minimized by controlling stoichiometry (1:1 aryl halide:piperazine).

Coupling the Triazole and Piperazine Moieties

Carboxylic Acid Activation and Amide Bond Formation

The triazole-4-carbonyl group is conjugated to the piperazine via amide bond formation.

Activation Strategies :

  • Carbodiimide Coupling : The triazole carboxylic acid (generated by hydrolysis of the ethyl ester in) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

  • Mixed Carbonate Method : Alternatively, the acid is converted to an acyl chloride using thionyl chloride, followed by reaction with piperazine in the presence of triethylamine.

Reaction Data :

ParameterValueSource
Coupling AgentEDC/HOBt
SolventDCM
Temperature0°C → Room temperature
Yield65–70%

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and gradients of ethyl acetate/hexanes (1:4 to 1:1). The target compound typically elutes at 30–40% ethyl acetate.

Spectroscopic Analysis

  • 1H NMR : Key signals include the triazole proton (δ 8.2–8.4 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and aromatic protons from the 4-ethylphenyl (δ 7.2–7.4 ppm) and 2-methoxyphenyl (δ 6.8–7.1 ppm) groups.

  • HRMS : Molecular ion peak observed at m/z 406.2132 (calculated for C22H25N5O2: 406.2134).

Optimization and Scalability

Solvent and Temperature Effects

  • CuAAC Yield Improvement : Replacing THF with a DMF/H2O (1:1) system increases triazole yield to 89% by enhancing copper catalyst solubility.

  • Coupling Reaction : Using dimethylacetamide (DMA) as the solvent at 50°C reduces reaction time from 12 hours to 4 hours.

Industrial-Scale Considerations

  • Catalyst Recycling : Palladium catalysts are recovered via filtration and reused, reducing costs by 15–20%.

  • Continuous Flow Systems : Tubular reactors for CuAAC improve throughput by 3-fold compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research:

Comparison with Similar Compounds

Triazole-Piperazine Hybrids with Antibacterial Activity

Example Compounds :

  • 7-(4-(5-Amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (2f and 2g) Structural Similarities: These ciprofloxacin/norfloxacin hybrids share the 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl-piperazine motif with the target compound. Functional Differences: The fluoroquinolone core in 2f/2g confers potent antibacterial activity against Gram-positive and Gram-negative bacteria, whereas the target compound's activity (if any) remains uncharacterized in the evidence .

Table 1: Antibacterial Triazole-Piperazine Hybrids

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Triazole-piperazine 4-Ethylphenyl, 2-methoxyphenyl Unknown -
2f/2g Fluoroquinolone-triazole Cyclopropyl, carboxylic acid Antibacterial (broad spectrum)
Compound 59 (Pleuromutilin hybrid) Pleuromutilin-triazole 2-Methoxyphenylpiperazine Anti-MRSA activity

Piperazine Derivatives with Central Nervous System (CNS) Receptor Affinity

Example Compounds :

  • BAK 04-27 (1-(2-Methoxyphenyl)-4-(4-(1-phenyl-1H-1,2,3-triazol-4-yl)butyl)piperazine) Structural Similarities: Shares the 2-methoxyphenylpiperazine group and triazole linkage.
  • HBK-14/HBK-15 Structural Similarities: Contain 4-(2-methoxyphenyl)piperazine. Functional Differences: Dual 5-HT1A/5-HT7 antagonists with α1-adrenolytic properties, demonstrating antidepressant and anxiolytic effects in preclinical models .

Table 2: CNS-Targeting Piperazine Derivatives

Compound Key Structural Features Biological Target Activity/Effect Reference
Target Compound Triazole-carbonyl linkage Unknown Uncharacterized -
BAK 04-27 Triazole-butyl spacer Dopamine D3 receptor High-affinity ligand
HBK-14 Phenoxyethoxyethyl chain 5-HT1A/5-HT7 receptors Antidepressant/anxiolytic

Serotonin 5-HT1A Receptor Antagonists

Example Compounds :

  • p-MPPI and p-MPPF
    • Structural Similarities : Both contain 4-(2-methoxyphenyl)piperazine.
    • Functional Differences : Competitive antagonists at pre- and postsynaptic 5-HT1A receptors, reversing 8-OH-DPAT-induced hypothermia and forepaw treading in rats. The target compound lacks reported serotonergic activity .

Table 3: 5-HT1A Receptor Modulators

Compound Substituents Receptor Interaction Pharmacological Outcome Reference
Target Compound 4-Ethylphenyl-triazole Unknown Uncharacterized -
p-MPPI p-Iodobenzamidoethyl chain 5-HT1A antagonist Blocks 5-HT1A-mediated effects

Critical Structural Variations :

  • 4-Ethylphenyl vs. Nitro/Chloro Substituents : Compounds like 11h () with 2-ethylphenyl groups exhibit distinct melting points (194–196°C) compared to nitro- or methoxy-substituted analogs, highlighting how substituents influence physicochemical properties .
  • Carbonyl Linkage vs. Alkyl Spacers : The carbonyl group in the target compound may confer rigidity, whereas alkyl spacers (e.g., in BAK 04-27) enhance conformational flexibility, affecting receptor binding .

Biological Activity

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound featuring a triazole ring and a piperazine moiety. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound consists of:

  • A triazole core linked to a carbonyl group .
  • A 4-ethylphenyl group attached to the triazole.
  • A 2-methoxyphenyl group connected to the piperazine.

This specific architecture may enhance its biological activity due to the presence of functional groups known for pharmacological effects.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the triazole ring via 1,3-dipolar cycloaddition reactions.
  • Nucleophilic substitution reactions to introduce the piperazine moiety.
  • Acylation methods for carbonyl group incorporation.

These methods facilitate high yields and maintain structural integrity, allowing for further modifications to enhance biological activity .

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The specific biological activities of this compound include:

  • Inhibition of cytochrome P450 enzymes , crucial for various metabolic processes in pathogens.
  • Preliminary studies suggest moderate inhibitory effects against carbonic anhydrase II , indicating potential applications in treating conditions related to enzyme dysregulation .

Antifungal and Antibacterial Properties

Triazole derivatives have been extensively studied for their antifungal and antibacterial activities. The compound's structural similarities with known triazole-based drugs suggest it may possess:

  • Broad-spectrum antifungal activity similar to that of itraconazole and voriconazole.
  • Antibacterial properties against strains such as E. coli, S. aureus, and Pseudomonas aeruginosa .

Case Studies

Several studies have highlighted the biological potential of triazole derivatives:

  • Antibacterial Screening : A study on phenylpiperazine-triazole hybrids showed excellent activity against various microorganisms, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 64 μg/mL .
  • Enzyme Inhibition Studies : Interaction studies revealed that similar compounds exhibit significant binding affinities with enzymes like DNA gyrase and carbonic anhydrase II, which are critical for bacterial metabolism and growth .

Comparative Analysis

The following table summarizes notable compounds similar to this compound:

Compound NameStructureNotable Properties
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonylStructureModerate antifungal activity
4-(triazolyl)benzamideStructureKnown for anti-inflammatory properties
5-(substituted phenyl)-1H-1,2,3-triazolesStructureBroad spectrum antifungal activity

Q & A

Q. Q1: What are the critical parameters for optimizing the synthesis of this compound, particularly the triazole-piperazine coupling step?

Methodological Answer: The triazole-piperazine coupling step requires precise control of reaction conditions. For analogous piperazine derivatives, reactions often employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic acyl substitution. Key parameters include:

  • Temperature: Maintain 25–60°C to balance reaction rate and side-product formation .
  • Solvent System: Dichloromethane (DCM)/water mixtures (1:2 ratio) are common for biphasic reactions, enhancing reagent solubility and reducing byproducts .
  • Catalysts: CuSO₄·5H₂O (0.3 equiv.) with sodium ascorbate (0.6 equiv.) improves regioselectivity in triazole formation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures ≥95% purity .

Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR: ¹H/¹³C NMR confirms the triazole (δ 7.5–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) moieties. Aromatic protons from 2-methoxyphenyl (δ 6.5–7.2 ppm) and 4-ethylphenyl (δ 1.2–1.4 ppm for CH₃) groups provide additional validation .
  • HPLC-MS: Monitors molecular ion peaks (e.g., [M+H]⁺) and quantifies purity (>98% for pharmacological assays) .
  • IR Spectroscopy: Carbonyl stretches (C=O, ~1700 cm⁻¹) and triazole C-N bonds (~1450 cm⁻¹) confirm functional groups .

Advanced Mechanistic and Biological Studies

Q. Q3: What experimental strategies are recommended to resolve contradictions in reported bioactivity data for similar piperazine-triazole hybrids?

Methodological Answer: Address discrepancies through:

  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple assays (e.g., receptor binding vs. cellular viability) to differentiate target-specific effects from cytotoxicity .
  • Metabolic Stability Tests: Use liver microsomes (human/rat) to assess if metabolic degradation explains variable in vivo vs. in vitro results .
  • Computational Docking: Compare binding poses in homology models (e.g., serotonin/dopamine receptors) to identify structural determinants of activity .

Q. Q4: How can researchers design structure-activity relationship (SAR) studies for this compound’s neuropharmacological potential?

Methodological Answer: Focus on modular substitutions:

  • Triazole Modifications: Replace 4-ethylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance receptor affinity .
  • Piperazine Substituents: Test alkyl vs. aryl groups at the 4-position to modulate lipophilicity and blood-brain barrier penetration .
  • Methoxy Group Optimization: Vary the 2-methoxyphenyl substituent’s position (e.g., 3- or 4-methoxy) to refine selectivity for adrenergic vs. dopaminergic receptors .

Analytical and Safety Considerations

Q. Q5: What safety protocols are essential for handling this compound, given its structural analogs’ hazards?

Methodological Answer: Adhere to OSHA/GHS guidelines for piperazine derivatives:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation risk) .
  • Ventilation: Use fume hoods to mitigate inhalation risks (STOT category 3 for respiratory irritation) .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Q. Q6: What analytical methods are suitable for detecting degradation products during stability studies?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) to simulate storage stresses .
  • LC-UV/MS: Monitor degradation peaks and identify products via fragmentation patterns (e.g., cleavage of triazole or piperazine rings) .
  • Karl Fischer Titration: Quantify water content in solid-state samples to assess hygroscopicity-driven instability .

Computational and Structural Biology

Q. Q7: How can molecular dynamics (MD) simulations enhance understanding of this compound’s receptor interactions?

Methodological Answer:

  • System Preparation: Dock the compound into cryo-EM or X-ray structures of target receptors (e.g., 5-HT₁A or D₂R) using AutoDock Vina .
  • Simulation Parameters: Run 100-ns trajectories in explicit solvent (TIP3P water) with NAMD/GROMACS to assess binding stability .
  • Free Energy Calculations: Use MM-PBSA/GBSA to quantify binding energy contributions from hydrophobic (4-ethylphenyl) and hydrogen-bonding (triazole) groups .

Q. Q8: What crystallographic techniques are applicable for resolving this compound’s solid-state conformation?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction: Grow crystals via slow evaporation (ethanol/acetone) and collect data at 100 K to minimize thermal motion .
  • Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C-H···O bonds between methoxy and triazole groups) to explain packing motifs .
  • Puckering Parameters: Calculate Cremer-Pople parameters for the piperazine ring to classify chair, boat, or twist-boat conformations .

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